

Application Notes and Protocols: Matrigel Invasion Assay Using TP-472

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Compound of Interest

Compound Name: TP-472N

Cat. No.: B1653977

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Introduction

Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Matrigel invasion assay to assess the inhibitory effects of TP-472, a potent and selective inhibitor of bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). TP-472 has been identified as an inhibitor of melanoma tumor growth by suppressing ECM-mediated oncogenic signaling.^[1] This protocol is specifically tailored for researchers investigating the anti-invasive properties of novel therapeutic compounds like TP-472.

TP-472 exerts its effect by targeting BRD7 and BRD9, which are epigenetic readers that play a crucial role in the regulation of gene expression. Inhibition of these proteins by TP-472 leads to the downregulation of genes encoding for various ECM proteins, such as integrins, collagens, and fibronectins.^[1] This disruption of ECM components ultimately hinders the invasive capacity of cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data from a Matrigel invasion assay with A375 melanoma cells treated with TP-472.

Treatment Group	Concentration (μM)	Mean Number of Invading Cells (per field)	Standard Deviation	% Inhibition of Invasion
Vehicle (DMSO)	-	150	± 12	0%
TP-472	1	115	± 9	23.3%
TP-472	5	68	± 7	54.7%
TP-472	10	32	± 5	78.7%

Experimental Protocols

Materials

- Cell Line: A375 melanoma cells (or other invasive cancer cell line)
- Compound: TP-472 (dissolved in DMSO to create a stock solution)
- Matrigel: Basement Membrane Matrix, Growth Factor Reduced
- Transwell Inserts: 8.0 μm pore size, for 24-well plates
- 24-well companion plates
- Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Serum-Free Medium: Basal medium without FBS
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde in PBS or Methanol
- Staining Solution: 0.1% Crystal Violet in 20% Methanol
- Cotton Swabs

- Inverted Microscope
- Image Analysis Software

Protocol: Matrigel Invasion Assay with TP-472

This protocol is adapted from standard Matrigel invasion assay procedures and incorporates the use of the investigational drug TP-472.

Day 1: Coating of Transwell Inserts

- Thaw Matrigel: Thaw the Matrigel vial on ice overnight in a 4°C refrigerator. It is critical to keep Matrigel and all related reagents cold to prevent premature polymerization.
- Prepare Matrigel Dilution: In a cold sterile tube, dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL. Mix gently by pipetting up and down, avoiding the formation of air bubbles.
- Coat Inserts: Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert. Ensure the entire surface of the membrane is covered.
- Solidify Matrigel: Incubate the coated inserts in a cell culture incubator at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify and form a gel.

Day 2: Cell Seeding and Treatment

- Rehydrate Matrigel: After solidification, add 300 µL of warm serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for 2 hours to rehydrate the Matrigel.
- Prepare Cells:
 - Culture A375 cells to 70-80% confluency.
 - The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

- On the day of the assay, harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
- Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 5×10^5 cells/mL.
- Prepare Treatment Conditions: Prepare serial dilutions of TP-472 in serum-free medium at the desired concentrations (e.g., 1 μ M, 5 μ M, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as in the highest TP-472 treatment group.
- Aspirate and Seed: Carefully aspirate the rehydration medium from the upper and lower chambers.
- Add Chemoattractant: To the lower chamber of each well, add 750 μ L of complete medium (containing 10% FBS) as a chemoattractant.
- Seed Cells and Treat: In the upper chamber of each insert, add 200 μ L of the cell suspension (containing 1×10^5 cells) mixed with the appropriate concentration of TP-472 or vehicle control.
- Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive properties.

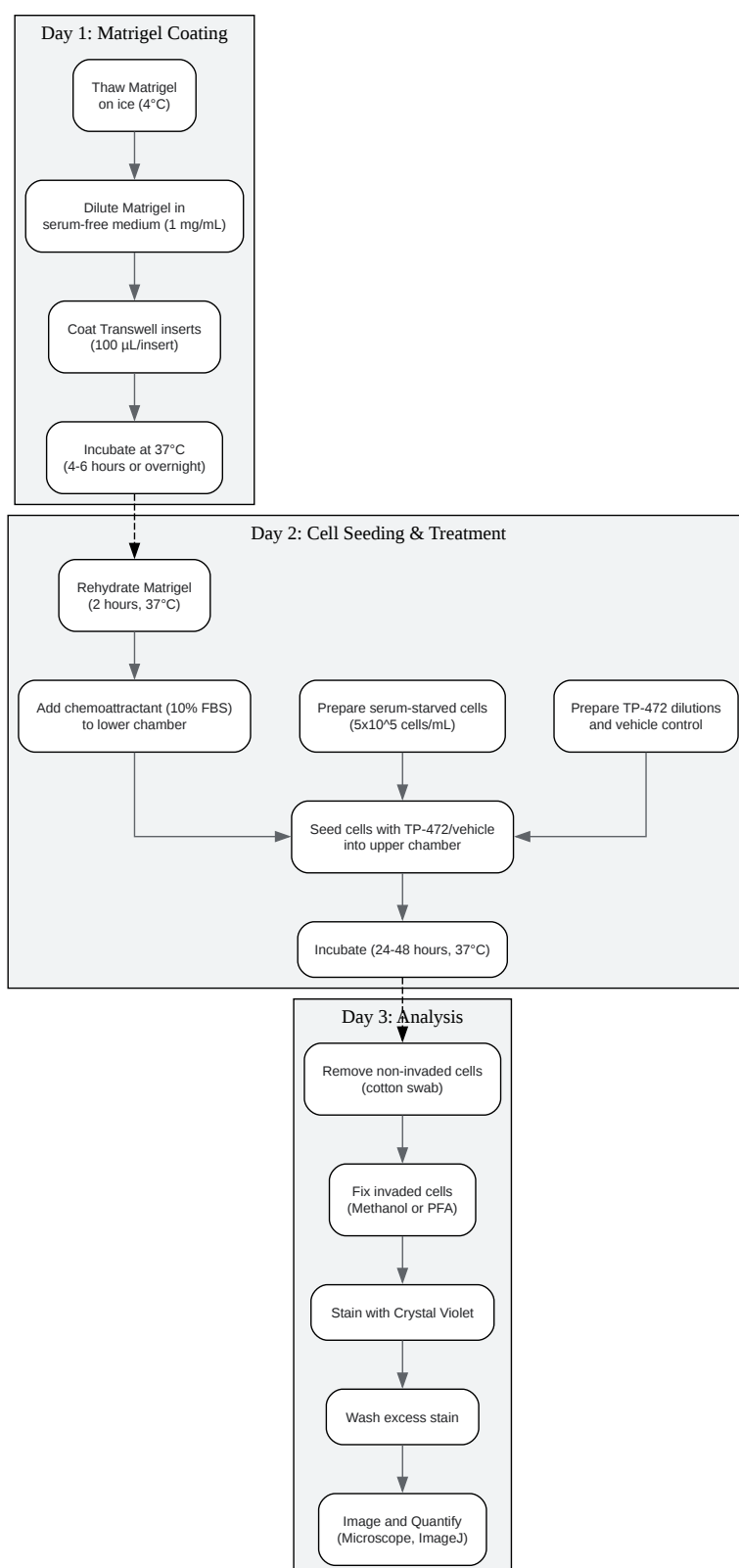
Day 3: Fixation, Staining, and Quantification

- Remove Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invaded cells and the Matrigel layer from the top surface of the membrane.
- Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in a well containing a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 20 minutes at room temperature.
- Staining: Wash the inserts with PBS. Transfer the inserts to a well containing 0.1% crystal violet solution and incubate for 15-30 minutes at room temperature.

- Washing: Gently wash the inserts with water to remove excess stain.
- Imaging and Quantification:
 - Allow the inserts to air dry completely.
 - Using an inverted microscope, count the number of stained, invaded cells on the bottom of the membrane.
 - Capture images from at least five random fields of view for each insert.
 - Quantify the number of cells using image analysis software (e.g., ImageJ).
 - Calculate the percentage of invasion inhibition relative to the vehicle control.

Mandatory Visualizations

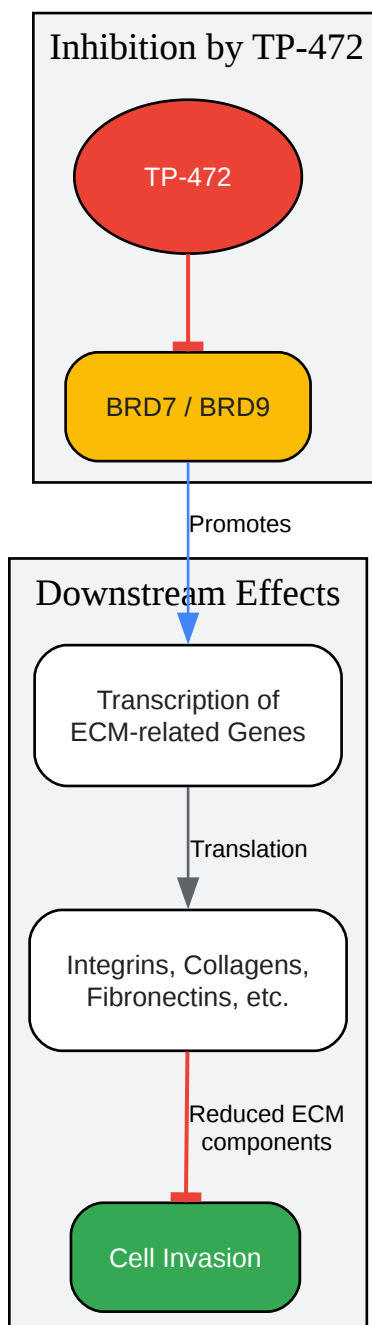
Experimental Workflow Diagram



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Caption: Workflow for the Matrigel invasion assay with TP-472 treatment.

Signaling Pathway Diagram



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Caption: Proposed signaling pathway of TP-472 in inhibiting cell invasion.

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References

- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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